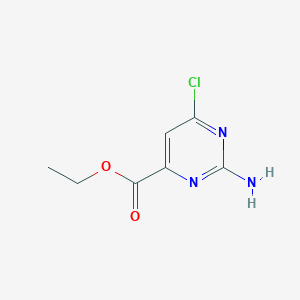

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

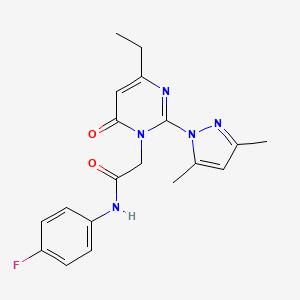

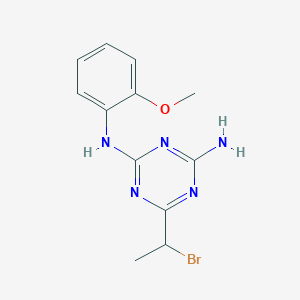

“Ethyl 2-amino-6-chloropyrimidine-4-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecule consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an ethyl ester group (-COOC2H5) attached to the 4th position, a chlorine atom attached to the 6th position, and an amino group (-NH2) attached to the 2nd position .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo various chemical reactions. For instance, the amino group might be involved in condensation reactions, and the chlorine atom could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it’s likely to have moderate solubility in polar solvents due to the polar nature of the ester and amino groups. The presence of the chlorine might make it somewhat denser than similar compounds without halogens .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate and its derivatives have been extensively studied for their pharmacological activities. For instance, derivatives of this compound were synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities, showing promising results in these areas (A.S. Dongarwar et al., 2011).

Novel Compound Synthesis

This compound also plays a crucial role in the synthesis of various novel compounds. A study demonstrated the synthesis of thiazolopyrimidines and heterocyclothiazolopyrimidines using ethyl 2-amino-6-chloropyrimidine-4-carboxylate, highlighting its significance in the creation of new chemical entities (S. Sherif et al., 1993).

Microwave-Mediated Synthesis

The compound is also utilized in microwave-mediated, solvent-free synthesis processes. This technique is employed to create novel pyrimido[1,2-a]pyrimidines, showcasing the compound's utility in efficient and environmentally friendly synthetic methods (J. V. Eynde et al., 2001).

Polymer-Assisted Synthesis

In the field of polymer science, ethyl 2-amino-6-chloropyrimidine-4-carboxylate has been used in the polymer-assisted synthesis of various derivatives. This approach highlights its application in the development of materials science and polymer chemistry (J. V. Eynde et al., 2003).

Anti-Tubercular Activity and Molecular Docking

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their anti-tubercular properties. Molecular docking studies further enhance our understanding of their potential as therapeutic agents (B. Vavaiya et al., 2022).

Mécanisme D'action

Target of Action

Pyrimidines, the core structure of this compound, are known to interact with various biological targets, including nucleic acids and certain enzymes .

Mode of Action

Pyrimidine derivatives are known to undergo nucleophilic substitution reactions, favoring the formation of c-4 substituted products . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given the structural similarity to other pyrimidine derivatives, it may influence pathways involving nucleic acid synthesis and metabolism .

Result of Action

Some pyrimidine derivatives have been reported to exhibit antimicrobial and antitrypanosomal activities . It’s possible that Ethyl 2-amino-6-chloropyrimidine-4-carboxylate may have similar effects.

Safety and Hazards

Orientations Futures

The utility and applications of this compound would depend on its physical and chemical properties, which in turn depend on its molecular structure. Potential research directions might include exploring its reactivity, studying its potential uses in various industries, and investigating its safety and environmental impact .

Propriétés

IUPAC Name |

ethyl 2-amino-6-chloropyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFBLFCFZNOEKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-chloropyrimidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[2-(thiophen-2-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2909694.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)

![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide](/img/structure/B2909705.png)